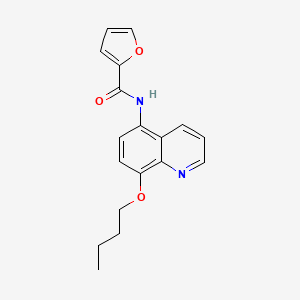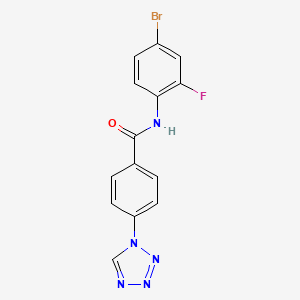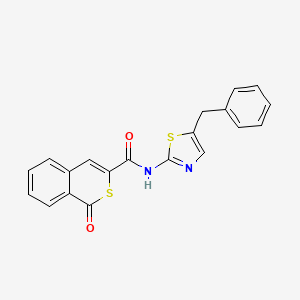
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide is a chemical compound that belongs to the class of benzothiadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a benzothiadiazole moiety and a bromofuran carboxamide group, makes it an interesting subject for scientific research.
Vorbereitungsmethoden
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzothiadiazole core: This can be achieved by the cyclization of o-phenylenediamine with sulfur and an oxidizing agent.
Bromination of furan: The furan ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling reaction: The brominated furan is then coupled with the benzothiadiazole core using a suitable coupling reagent, such as a palladium catalyst, to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated synthesis techniques.
Analyse Chemischer Reaktionen
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom in the furan ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced using common reagents like hydrogen peroxide or sodium borohydride, respectively.
Coupling reactions: The carboxamide group can participate in coupling reactions with other aromatic or aliphatic compounds, facilitated by catalysts like palladium or copper.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups or extended conjugation.
Wissenschaftliche Forschungsanwendungen
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials science: The compound is used in the design of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including polymers and dendrimers.
Wirkmechanismus
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiadiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide can be compared with other benzothiadiazole derivatives, such as:
N-(2,1,3-benzothiadiazol-5-yl)-2-phenoxyacetamide: This compound has a phenoxyacetamide group instead of a bromofuran carboxamide group, which affects its reactivity and applications.
N-(2,1,3-benzothiadiazol-5-yl)-1-piperidinecarbothioamide: This derivative contains a piperidinecarbothioamide group, which can influence its biological activity and solubility.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct electronic and steric properties, making it suitable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C11H6BrN3O2S |
|---|---|
Molekulargewicht |
324.16 g/mol |
IUPAC-Name |
N-(2,1,3-benzothiadiazol-5-yl)-5-bromofuran-2-carboxamide |
InChI |
InChI=1S/C11H6BrN3O2S/c12-10-4-3-9(17-10)11(16)13-6-1-2-7-8(5-6)15-18-14-7/h1-5H,(H,13,16) |
InChI-Schlüssel |
ZXBVQSQNOTZIPX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSN=C2C=C1NC(=O)C3=CC=C(O3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-chlorophenyl)-3,7,7-trimethyl-4,7,8,9-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5(6H)-one](/img/structure/B11317835.png)

![1-(3-acetylphenyl)-4-[(4-methylbenzyl)sulfanyl]-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11317853.png)
![2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)-N-(3-methylphenyl)acetamide](/img/structure/B11317869.png)
![N-(2-chlorophenyl)-3-[5-(3,4-dimethylphenyl)furan-2-yl]propanamide](/img/structure/B11317874.png)


![2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11317886.png)
![(5-Bromofuran-2-yl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B11317888.png)
![2-{2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-phenylacetamide](/img/structure/B11317891.png)


![N-(2-Methylpropyl)-3-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11317906.png)
